Mep-fubica

Description

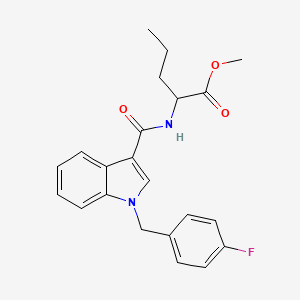

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23FN2O3 |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

methyl 2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]pentanoate |

InChI |

InChI=1S/C22H23FN2O3/c1-3-6-19(22(27)28-2)24-21(26)18-14-25(20-8-5-4-7-17(18)20)13-15-9-11-16(23)12-10-15/h4-5,7-12,14,19H,3,6,13H2,1-2H3,(H,24,26) |

InChI Key |

NJKBTNATMCPTGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Foundational & Exploratory

Mep-fubica: A Technical Guide to its Mechanism of Action as a Synthetic Cannabinoid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Abstract

Mep-fubica, also known by its synonyms MMB-FUBICA and AMB-FUBINACA, is a potent indole-based synthetic cannabinoid receptor agonist (SCRA). Like other SCRAs, it mimics the physiological effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by activating the human cannabinoid receptors type 1 (CB1) and type 2 (CB2). This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting quantitative pharmacological data, detailing the experimental protocols for its characterization, and visualizing its signaling pathways and the workflows used to elucidate its activity. This compound demonstrates high affinity and potent agonism at both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. Its action is mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade, leading to the inhibition of adenylyl cyclase and modulation of downstream effector systems.

Introduction

This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid that has been identified in forensic casework and is monitored as a novel psychoactive substance. Structurally, it belongs to the indole-3-carboxamide family. Understanding its mechanism of action is critical for predicting its physiological and toxicological effects, as well as for developing potential therapeutic applications or countermeasures. This document consolidates the available scientific data on this compound's interaction with the endocannabinoid system.

Pharmacological Profile

This compound is a potent agonist at both CB1 and CB2 receptors. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is predominantly found in the immune system and peripheral tissues, mediating immunomodulatory effects.

Quantitative Data

The following tables summarize the binding affinity (Kᵢ) and functional potency (EC₅₀) of this compound at human CB1 and CB2 receptors from published studies. These values indicate that this compound is a high-potency agonist, in some assays showing greater efficacy than Δ⁹-THC.

Table 1: Binding Affinity of this compound for Cannabinoid Receptors

| Compound | Receptor | Kᵢ (nM) | Radioligand | Source |

| This compound (AMB-FUBINACA) | hCB1 | 10.04 | [³H]SR141716A | [1] |

| This compound (AMB-FUBINACA) | hCB2 | 0.786 | [³H]CP55,940 | [1] |

| MMB-FUBINACA | hCB1 | ~30 | [³H]CP55,940 | |

| MMB-FUBINACA | hCB2 | ~2.3 | [³H]CP55,940 |

Table 2: Functional Potency and Efficacy of this compound at Cannabinoid Receptors

| Assay | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ %) vs. CP55,940 | Source |

| [³⁵S]GTPγS Binding | hCB1 | 0.5433 | >100% (Full Agonist) | [1] |

| [³⁵S]GTPγS Binding | hCB2 | 0.1278 | >100% (Full Agonist) | [1] |

| cAMP Inhibition | hCB1 | 0.06 - 0.66 | > THC |

Mechanism of Action: Signaling Pathways

As an agonist of CB1 and CB2, which are Gi/o-coupled GPCRs, this compound initiates a cascade of intracellular events upon binding. The primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

CB1 Receptor Signaling

Activation of the CB1 receptor by this compound leads to the dissociation of the G-protein heterotrimer into Gαi/o and Gβγ subunits. The Gαi/o subunit directly inhibits adenylyl cyclase. The Gβγ subunit can, in turn, activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.

CB2 Receptor Signaling

The activation of the CB2 receptor by this compound follows a similar Gi/o-coupled pathway, leading to the inhibition of adenylyl cyclase and a decrease in cAMP. This pathway is central to the immunomodulatory effects of cannabinoids. Additionally, CB2 activation can stimulate mitogen-activated protein kinase (MAPK) pathways, such as ERK and p38, influencing cellular processes like proliferation, differentiation, and apoptosis.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for the key experiments.

Radioligand Displacement Assay

This assay is used to determine the binding affinity (Kᵢ value) of this compound for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled ligand.

-

Objective: To determine the Kᵢ of this compound at hCB1 and hCB2 receptors.

-

Materials:

-

Receptor Source: Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940 (a high-affinity cannabinoid agonist).

-

Test Compound: this compound (MMB-FUBINACA).

-

Non-specific Binding Control: WIN 55,212-2 (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Glass Fiber Filters (e.g., Whatman GF/B).

-

Scintillation Cocktail.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, combine cell membranes (10-20 µg protein/well), [³H]CP55,940 (at a concentration near its Kₑ, e.g., 0.5 nM), and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add 10 µM WIN 55,212-2.

-

Incubate the plate at 30°C for 60-90 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor stimulation by an agonist.

-

Objective: To determine the EC₅₀ and Eₘₐₓ of this compound for G-protein activation at hCB1 and hCB2 receptors.

-

Materials:

-

Receptor Source: Cell membranes from HEK-293 or CHO cells expressing hCB1 or hCB2.

-

Radioligand: [³⁵S]GTPγS (~0.1 nM).

-

Test Compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP (Guanosine Diphosphate): 10-30 µM final concentration.

-

Non-specific Binding Control: Unlabeled GTPγS (10 µM).

-

-

Procedure:

-

Pre-incubate cell membranes (5-10 µg protein/well) with GDP in assay buffer for 15 minutes at 30°C.

-

Add serial dilutions of this compound to the wells.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate for 60 minutes at 30°C.

-

Terminate the reaction and separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold wash buffer and quantify radioactivity via liquid scintillation counting.

-

-

Data Analysis:

-

Plot the specific binding of [³⁵S]GTPγS (Total - Non-specific) against the logarithm of this compound concentration.

-

Use non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ (concentration for 50% of maximal stimulation) and Eₘₐₓ (maximal effect).

-

Efficacy is often expressed relative to a standard full agonist like CP55,940.

-

cAMP Accumulation Assay

This assay measures the functional consequence of Gi/o-protein activation by quantifying the inhibition of adenylyl cyclase activity.

-

Objective: To determine the potency of this compound in inhibiting cAMP production.

-

Materials:

-

Whole cells (e.g., HEK-293 or CHO) expressing hCB1 or hCB2.

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556) (~5 µM).

-

Test Compound: this compound.

-

cAMP Assay Kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate cells in a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-treat cells with serial dilutions of this compound for 15-30 minutes.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of this compound concentration.

-

Determine the IC₅₀ value (concentration causing 50% inhibition) using non-linear regression.

-

Conclusion

This compound (MMB-FUBICA/AMB-FUBINACA) is a potent synthetic cannabinoid that acts as a full agonist at both CB1 and CB2 receptors, with a higher affinity and potency for the CB2 receptor. Its mechanism of action is consistent with that of other high-potency SCRAs, involving the activation of Gi/o-coupled signaling pathways that lead to the inhibition of adenylyl cyclase and modulation of ion channels and MAPK pathways. The quantitative data and detailed protocols provided in this guide serve as a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development for understanding and further investigating the molecular interactions of this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Mep-fubica

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mep-fubica, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid that has been identified in forensic samples. Its chemical name is methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate. As a potent agonist of the cannabinoid receptors CB1 and CB2, this compound exhibits psychoactive effects and is of significant interest to researchers in the fields of pharmacology, toxicology, and forensic science. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, tabulated analytical data, and visualizations of the synthetic workflow and proposed signaling pathway.

Synthesis of this compound

The synthesis of this compound can be accomplished through a multi-step process commencing with the N-alkylation of isatin (B1672199), followed by conversion to the corresponding indole-3-carboxylic acid, and concluding with an amide coupling reaction.

Experimental Protocols

Step 1: Synthesis of 1-(4-fluorobenzyl)-1H-indole-2,3-dione

-

Materials: Isatin, sodium hydride (NaH), dry N,N-dimethylformamide (DMF), 4-fluorobenzyl bromide, ethyl acetate (B1210297) (EtOAc), water, brine.

-

Procedure:

-

To a stirred solution of isatin (1.0 eq) in dry DMF at 0 °C, add sodium hydride (1.3 eq) portion-wise.

-

Stir the resulting solution for 1 hour at 0 °C.

-

Add 4-fluorobenzyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(4-fluorobenzyl)-1H-indole-2,3-dione.[1]

-

Step 2: Synthesis of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid

-

Materials: 1-(4-fluorobenzyl)-1H-indole-2,3-dione, sodium hydroxide (B78521) (NaOH), hydrogen peroxide (H₂O₂), hydrochloric acid (HCl), water.

-

Procedure:

-

To a solution of 1-(4-fluorobenzyl)-1H-indole-2,3-dione (1.0 eq) in a suitable solvent (e.g., aqueous ethanol), add a solution of sodium hydroxide.

-

Heat the mixture to reflux.

-

Slowly add hydrogen peroxide to the refluxing solution.

-

Continue refluxing until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, and dry to obtain 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid.

-

Step 3: Synthesis of this compound (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate)

-

Materials: 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid, methyl L-pentanoate hydrochloride (or the free base), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxybenzotriazole (B26582) (HOBt), N,N-diisopropylethylamine (DIPEA), dichloromethane (B109758) (DCM).

-

Procedure:

-

To a stirred solution of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid (1.0 eq) in dry DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, prepare a solution of methyl L-pentanoate (or its hydrochloride salt with the addition of a base like DIPEA to neutralize) (1.1 eq) and DIPEA (2.0 eq) in dry DCM.

-

Add the amine solution to the activated acid solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Characterization of this compound

The structural elucidation and confirmation of this compound are performed using various analytical techniques.

Data Presentation

Table 1: General and Physical Data of this compound

| Property | Value |

| IUPAC Name | methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate |

| Synonyms | MMB-FUBICA isomer 1 |

| Chemical Formula | C₂₂H₂₃FN₂O₃ |

| Molecular Weight | 382.43 g/mol |

| Appearance | White powder |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data

| Parameter | Value |

| GC Conditions | |

| Column | HP-5 MS (or equivalent); 30m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temp. | 280°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 12°C/min, hold for 30 min |

| MS Conditions | |

| Ionization Mode | Electron Ionization (EI) |

| Mass Scan Range | 30-550 amu |

| Retention Time | 20.422 min |

| Major Fragment Ions (m/z) | 109, 252, 253, 382 (M+) |

Data sourced from SWGDRUG.org monograph on this compound.[2]

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, CD₃OD)

| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.10 | d | 1H | Indole H-4 or H-7 |

| 7.6-7.1 | m | 8H | Aromatic H |

| 5.40 | s | 2H | -CH₂-Ph |

| 4.63 | t | 1H | -CH(NH)- |

| 3.74 | s | 3H | -OCH₃ |

| 1.90-1.80 | m | 2H | -CH₂-CH₂-CH₃ |

| 1.55-1.45 | m | 2H | -CH₂-CH₃ |

| 0.98 | t | 3H | -CH₃ |

Note: Specific assignments of aromatic protons are complex due to overlapping signals. Data interpretation based on SWGDRUG.org monograph.[2]

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~3300 | N-H stretch (amide) |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide I) |

| ~1540 | N-H bend (amide II) |

| ~1510 | C=C stretch (aromatic) |

| ~1220 | C-O stretch (ester) |

| ~1220 | C-F stretch |

Interpretation based on typical functional group absorption regions and data from the SWGDRUG.org monograph.[2]

Biological Activity

This compound is a potent synthetic cannabinoid receptor agonist.

Table 5: Pharmacological Data

| Receptor | Assay | Value |

| CB1 | EC₅₀ | 1.3 nM |

| CB2 | EC₅₀ | 4.1 nM |

Signaling Pathway

As a cannabinoid receptor agonist, this compound activates the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels.

Visualizations

Synthesis Workflow

References

In Vitro Activity of AMB-FUBINACA (MMB-FUBINACA) on Cannabinoid Receptors: A Technical Guide

Disclaimer: The compound "Mep-fubica" is not well-documented in the peer-reviewed scientific literature. The following guide details the in vitro activity of the closely related and extensively studied synthetic cannabinoid AMB-FUBINACA (also known as MMB-FUBINACA or FUB-AMB). It is presumed that the interest in "this compound" pertains to this compound class.

This technical guide provides a comprehensive overview of the in vitro pharmacological activity of AMB-FUBINACA at cannabinoid receptors CB1 and CB2. The data herein is intended for researchers, scientists, and drug development professionals.

Quantitative Pharmacological Data

The in vitro activity of AMB-FUBINACA has been characterized through various assays, revealing it to be a potent and efficacious agonist at both CB1 and CB2 receptors.

Cannabinoid Receptor Binding Affinities

The binding affinity of a compound for a receptor is a measure of how tightly the compound binds to the receptor. This is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi).

| Compound | Receptor | pKi (mean ± SEM) | Reference |

| AMB-FUBINACA | CB1 | 8.72 ± 0.12 | [1] |

| AMB-FUBINACA | CB2 | 9.32 ± 0.09 | [1] |

| Δ⁹-THC | CB1 | 7.28 ± 0.14 | [1] |

| WIN55,212-2 | CB1 | 7.01 ± 0.11 | [1] |

| CP55,940 | CB1 | 8.79 (pK_d_) | [1] |

| CP55,940 | CB2 | 9.33 (pK_d_) | [1] |

Cannabinoid Receptor Functional Activity

Functional activity assays measure the biological response produced by a compound upon binding to a receptor. Key parameters include the half-maximal effective concentration (EC50), which indicates the concentration of a compound that produces 50% of its maximal effect, and the maximum effect (Emax).

| Assay | Receptor | Compound | EC50 (nM) | Emax (%) | Reference |

| [³⁵S]GTPγS Binding | CB1 | AMB-FUBINACA | 0.54 | Full Agonist | [2] |

| CB1 | CP55,940 | 0.18 | Full Agonist | [2] | |

| CB2 | AMB-FUBINACA | 0.13 | Full Agonist | [2] | |

| CB2 | CP55,940 | 0.14 | Full Agonist | [2] | |

| cAMP Inhibition | CB1 | AMB-FUBINACA | 0.63 | - | [2] |

| CB1 | CP55,940 | 2.1 | - | [2] | |

| GIRK Channel Activation | CB1 | AMB-FUBINACA | 2.0 | - | [2] |

| CB1 | CP55,940 | 42 | - | [2] | |

| CB2 | AMB-FUBINACA | 18 | - | [2] | |

| CB2 | CP55,940 | 4.2 | - | [2] | |

| Membrane Potential | CB1 | AMB-FUBINACA | 0.45 - 36 | - | [3] |

| CB2 | AMB-FUBINACA | 4.6 - 128 | - | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro activity of synthetic cannabinoids like AMB-FUBINACA.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a receptor.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the cannabinoid receptor of interest (e.g., CHO-K1 cells expressing human CB1 or CB2 receptors).

-

Assay Buffer: A suitable buffer, such as Tris-HCl with bovine serum albumin (BSA), is used.

-

Radioligand: A radiolabeled cannabinoid receptor ligand, such as [³H]CP55,940, is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., AMB-FUBINACA).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins coupled to the cannabinoid receptors.

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

-

Assay Buffer: The buffer typically contains GDP to ensure that G-proteins are in their inactive state.

-

Incubation: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

G-Protein Activation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by scintillation proximity assay or filtration.

-

Data Analysis: The concentration-response curve is used to determine the EC50 and Emax values for G-protein activation.

cAMP Accumulation Assays

This assay measures the inhibition of adenylyl cyclase activity following the activation of Gi/o-coupled cannabinoid receptors.

-

Cell Culture: Whole cells expressing the cannabinoid receptor are used.

-

Forskolin (B1673556) Stimulation: Adenylyl cyclase is stimulated with forskolin to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Agonist Treatment: Cells are treated with varying concentrations of the test compound.

-

cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).

-

Data Analysis: The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is quantified to determine its EC50 and Emax.

Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway for cannabinoid receptors upon agonist binding.

Caption: Cannabinoid receptor signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications [mdpi.com]

- 3. Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Mep-fubica (MMB-FUBICA/AMB-FUBINACA): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mep-fubica, also known by its synonyms MMB-FUBICA and AMB-FUBINACA, is a potent indole-based synthetic cannabinoid. This technical guide provides a comprehensive overview of its pharmacological profile, including its mechanism of action, receptor binding affinity, functional activity, and in vivo effects. Detailed experimental protocols for the key assays used to characterize this compound are provided, along with visualizations of its primary signaling pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic casework and is part of the ever-evolving landscape of new psychoactive substances. Structurally, it is an indole-based compound, and like other SCRAs, it mimics the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by activating cannabinoid receptors, primarily the CB1 and CB2 receptors. Its high affinity and efficacy at the CB1 receptor classify it as a potent synthetic cannabinoid, raising significant public health concerns due to its potential for severe adverse effects. This guide aims to consolidate the available pharmacological data on this compound to serve as a technical resource for the scientific community.

Chemical and Physical Data

-

IUPAC Name: methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate

-

Synonyms: MMB-FUBICA isomer 1, AMB-FUBINACA

-

Molecular Formula: C₂₂H₂₃FN₂O₃

-

Appearance: White powder

Pharmacological Profile

This compound is a potent agonist of the cannabinoid receptors, with a primary action on the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound (AMB-FUBINACA) and related compounds.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Kᵢ (nM) | Radioligand | Cell Line/Tissue | Reference |

| AMB-FUBINACA | CB₁ | 10.04 | [³H]SR141716A | HEK293 | [1] |

| AMB-FUBINACA | CB₂ | 0.786 | [³H]CP55,940 | HEK293 | [1][2] |

| MMB-FUBINACA | hCB₁ | ~30 (3-fold less than CP55,940) | [³H]CP55,940 | Mouse Brain Homogenates | [3] |

| MMB-FUBINACA | hCB₂ | ~2.3 (13-fold greater affinity than for hCB₁) | [³H]CP55,940 | Mouse Brain Homogenates | [3] |

| CP55,940 | hCB₁ | ~10 | [³H]CP55,940 | Mouse Brain Homogenates | |

| Δ⁹-THC | hCB₁ | ~50 | [³H]CP55,940 | Mouse Brain Homogenates | |

| Δ⁹-THC | hCB₂ | ~40 | [³H]CP55,940 | Mouse Brain Homogenates |

Table 2: Functional Activity

| Compound | Assay | Receptor | EC₅₀ (nM) | Efficacy (% of CP55,940) | Cell Line | Reference |

| AMB-FUBINACA | [³⁵S]GTPγS | CB₁ | 0.54 | Full agonist | Not Specified | |

| AMB-FUBINACA | cAMP Inhibition | CB₁ | 0.63 | More potent than CP55,940 | Not Specified | |

| AMB-FUBINACA | GIRK Activation | CB₁ | 2.0 | More potent than CP55,940 | Not Specified | |

| AMB-FUBINACA | β-arrestin 2 Recruitment | CB₁ | 42.6 | Not Specified | HEK293 | |

| MMB-FUBINACA | [³⁵S]GTPγS | hCB₁ | Less potent than CP55,940 | Greater than THC | Not Specified | |

| MMB-FUBINACA | cAMP Signaling | hCB₁ | Less potent than CP55,940 | Greater than THC | Not Specified | |

| CP55,940 | [³⁵S]GTPγS | CB₁ | 0.18 | Full agonist | Not Specified | |

| CP55,940 | cAMP Inhibition | CB₁ | 2.1 | 100% (Reference) | Not Specified | |

| CP55,940 | GIRK Activation | CB₁ | 42 | 100% (Reference) | Not Specified |

Table 3: In Vivo Effects

| Compound | Test | Species | ED₅₀ (mg/kg) | Effect | Reference |

| AMB-FUBINACA | Drug Discrimination (vs. Δ⁹-THC) | Mouse | 0.44 | Full substitution | |

| AMB-FUBINACA | Locomotor Activity Depression | Mouse | 0.19 | Depressant effects | |

| MMB-FUBINACA | Drug Discrimination (vs. Δ⁹-THC) | Mouse | N/A | Full substitution |

Signaling Pathways

As a potent CB1 receptor agonist, this compound is presumed to activate the canonical G-protein coupled receptor (GPCR) signaling cascade associated with the CB1 receptor. This activation leads to a variety of downstream cellular effects. The primary signaling pathway involves the coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). Activation of the CB1 receptor also leads to the modulation of ion channels, including the inhibition of N-type calcium channels and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels. Furthermore, agonist binding can induce β-arrestin recruitment, which can lead to receptor desensitization, internalization, and activation of other signaling pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the pharmacological profiling of this compound are provided below.

Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for cannabinoid receptors using a radiolabeled ligand such as [³H]CP55,940.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest (e.g., HEK293-CB1/CB2) in a suitable buffer (e.g., Tris-HCl) and prepare a membrane suspension.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Activity Assay (cAMP Accumulation)

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a downstream effect of CB1 receptor activation.

Methodology:

-

Cell Culture: Plate cells expressing the CB1 receptor (e.g., HEK293-CB1) in a 96-well plate and grow to confluence.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

-

Stimulation: Add forskolin, a direct activator of adenylyl cyclase, to all wells (except the basal control) to stimulate cAMP production.

-

Lysis and Detection: Terminate the reaction and lyse the cells. The intracellular cAMP concentration is then measured using a detection kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, the EC₅₀ (the concentration of agonist that produces 50% of its maximal effect) and Eₘₐₓ (the maximal effect) can be determined.

In Vivo Cannabinoid Tetrad Test

The cannabinoid tetrad is a battery of four tests used to assess the in vivo cannabinoid-like activity of a compound in rodents. The four components are hypomotility, catalepsy, hypothermia, and analgesia.

References

An In-depth Technical Guide to the Receptor Binding Affinity of Indole-3-Carboxamide Synthetic Cannabinoids

Disclaimer: This guide addresses the core principles of receptor binding affinity studies for synthetic cannabinoids. The specific compound "Mep-fubica" is not extensively characterized in publicly available scientific literature, and as such, direct receptor binding affinity data is not available. This document will therefore focus on structurally related and well-documented indole-3-carboxamide synthetic cannabinoids, such as ADB-FUBINACA and AMB-FUBINACA, to provide a representative technical overview for researchers, scientists, and drug development professionals.

Synthetic cannabinoid receptor agonists (SCRAs) are a large class of psychoactive substances that bind to and activate the cannabinoid receptors CB1 and CB2.[1] The indole-3-carboxamide scaffold is a common structural feature in many of these compounds. Understanding their binding affinity and functional activity at these receptors is crucial for predicting their pharmacological and toxicological effects.

Data Presentation: Comparative Receptor Binding Affinities

The binding affinity of a compound for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the CB1 and CB2 receptor binding affinities for several indole-3-carboxamide synthetic cannabinoids.

| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |

| ADB-FUBINACA | CB1 | 0.36 | [2] |

| CB2 | Not Reported | ||

| AMB-FUBINACA | CB1 | 10.04 | [2] |

| CB2 | 0.79 | [2] | |

| AB-PINACA | CB1 | 2.87 | [3] |

| CB2 | 0.88 | [3] | |

| MDMB-CHMICA | CB1 | 0.58–9.8 | [4] |

| CB2 | Not Reported |

Note: Variations in reported Ki values can occur due to differences in experimental conditions and assay formats.

It is important to note that for some carboxamide-type synthetic cannabinoids, the stereochemistry plays a significant role in receptor potency. For instance, the (S)-enantiomer of AMB-FUBINACA demonstrates a higher affinity for both CB1 and CB2 receptors compared to the (R)-enantiomer.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of cannabinoid receptor binding affinity is commonly achieved through in vitro competitive radioligand binding assays. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 or CB2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human CB1 or CB2 receptor (e.g., HEK293 or AtT20 cells).[2][5]

-

Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [3H]CP55,940 or [3H]SR141716A.[2][6]

-

Test Compound: The synthetic cannabinoid of interest (e.g., AMB-FUBINACA).

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand to determine the amount of non-specific binding of the radioligand.[5]

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, and 0.2% BSA).[6]

-

Filtration Apparatus: A cell harvester with glass fiber filters to separate bound from unbound radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

Procedure:

-

Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A set of tubes containing only the receptor membranes and the radioligand is used to determine total binding, while another set also includes the non-specific binding control.[5]

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 30°C) for a sufficient period to allow the binding to reach equilibrium.[6]

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to trap the cell membranes with the bound radioligand.[7]

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.[7]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[7]

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Signaling Pathways

Cannabinoid receptors are G-protein coupled receptors (GPCRs). The CB1 receptor is one of the most abundant GPCRs in the central nervous system, while the CB2 receptor is primarily expressed in the immune system.[8][9]

CB1 Receptor Signaling: Upon binding of a synthetic cannabinoid agonist, the CB1 receptor primarily couples to pertussis toxin-sensitive Gi/Go proteins.[10][11] This initiates a signaling cascade that includes:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13]

-

Modulation of Ion Channels: The dissociated Gβγ subunits inhibit N- and Q-type voltage-gated calcium channels and activate G-protein-gated inwardly rectifying potassium (GIRK) channels.[10][12] This combination of effects leads to a dampening of neuronal activity and a reduction in neurotransmitter release.[11]

-

Activation of MAPK Pathway: CB1 receptor activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK), part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating gene expression and cell survival.

CB2 Receptor Signaling: Similar to CB1, the CB2 receptor also couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[9][14] Activation of the CB2 receptor also modulates several other signaling pathways:

-

Activation of MAPK Cascade: CB2 receptor agonism can activate the MAPK pathway, which can promote cell survival and modulate gene expression.[14]

-

PI3K/Akt Pathway: Activation of the PI3K/Akt pathway can be stimulated, which is involved in cell survival, migration, and growth.[14]

-

Ceramide Synthesis: In some cellular contexts, CB2 activation can stimulate the de novo synthesis of ceramide, which can promote apoptosis.[14]

-

β-arrestin Recruitment: Agonist binding can also lead to the recruitment of β-arrestin, which is involved in receptor desensitization, internalization, and can initiate G-protein-independent signaling.[14]

References

- 1. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. egrove.olemiss.edu [egrove.olemiss.edu]

- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic Cannabinoids: Pharmacology, Behavioral Effects, and Abuse Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Metabolism and Metabolite Identification of Synthetic Cannabinoids: A Focus on FUBICA Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, specific metabolism studies for a compound designated "Mep-fubica" are not available in the public domain. This guide is therefore based on the well-documented metabolic pathways of structurally similar synthetic cannabinoids, particularly those belonging to the FUBICA series, such as AB-FUBINACA and AMB-FUBINACA. The methodologies and expected metabolic transformations detailed herein provide a robust framework for investigating the metabolism of novel synthetic cannabinoids.

Introduction to Synthetic Cannabinoid Metabolism

Synthetic cannabinoids (SCs) are a large and structurally diverse class of new psychoactive substances (NPS). They are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis. Unlike THC, many SCs are potent, full agonists of the cannabinoid receptors CB1 and CB2, which can lead to severe and unpredictable toxic effects.

The metabolism of SCs is a critical area of study for several reasons:

-

Toxicology: Metabolites of SCs can be pharmacologically active, sometimes more so than the parent compound, contributing to the overall toxicological profile.

-

Forensic Analysis: Parent SCs are often rapidly and extensively metabolized, making them undetectable in biological samples like urine shortly after consumption. Therefore, identifying and targeting their major metabolites is essential for confirming intake in clinical and forensic settings.

-

Drug Development: Understanding the metabolic pathways and identifying "soft spots" in a molecule can guide the design of new compounds with more predictable pharmacokinetic and pharmacodynamic properties.

This guide will provide a technical overview of the experimental approaches to studying the metabolism of FUBICA-series synthetic cannabinoids and the identification of their metabolites.

Experimental Protocols for In Vitro Metabolism Studies

In vitro models are essential for elucidating the metabolic pathways of new compounds in a controlled environment. Human liver microsomes (HLMs) and hepatocytes are the most common systems used.

Incubation with Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver that are rich in Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, and some Phase II enzymes like UDP-glucuronosyltransferases (UGTs).

Objective: To identify Phase I and some Phase II metabolites and to determine the metabolic stability of the compound.

Detailed Methodology:

-

Preparation of Incubation Mixture:

-

A typical incubation mixture is prepared in a microcentrifuge tube or a 96-well plate.

-

The mixture contains a phosphate (B84403) buffer (e.g., 100 mM, pH 7.4), the test compound (e.g., 1-10 µM dissolved in a small volume of organic solvent like methanol (B129727) or acetonitrile), and pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration).[1][2][3]

-

For studying Phase II glucuronidation, the mixture is supplemented with uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) and a pore-forming agent like alamethicin (B1591596) to ensure cofactor access to the enzymes within the microsomal vesicles.[4][5]

-

-

Initiation and Incubation:

-

The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes).

-

The metabolic reaction is initiated by adding a cofactor solution. For CYP-mediated reactions, this is typically an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

The incubation is carried out at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Termination of Reaction:

-

The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification. This step also serves to precipitate the microsomal proteins.

-

-

Sample Preparation for Analysis:

-

The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent compound and its metabolites, is transferred to a new vial for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Incubation with Human Hepatocytes

Hepatocytes are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes in a more physiologically relevant environment.

Objective: To obtain a more comprehensive profile of both Phase I and Phase II metabolites.

Detailed Methodology:

-

Hepatocyte Culture:

-

Cryopreserved human hepatocytes are thawed and suspended in a suitable culture medium.

-

The cell viability is assessed (e.g., using trypan blue exclusion).

-

-

Incubation:

-

The test compound (e.g., 10 µM) is added to the hepatocyte suspension.

-

The cells are incubated at 37°C in a humidified incubator with 5% CO₂ for a specified duration (e.g., 1 and 3 hours).

-

-

Sample Collection and Preparation:

-

At the desired time points, an aliquot of the cell suspension is taken.

-

The sample is quenched with a cold organic solvent to stop metabolic activity and lyse the cells.

-

The mixture is then centrifuged to remove cell debris.

-

The resulting supernatant is collected for LC-MS analysis.

-

Analytical Methodology: Metabolite Identification using LC-MS/MS

High-performance liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HR-MS/MS) is the primary analytical technique for separating and identifying drug metabolites.

Detailed Methodology:

-

Chromatographic Separation (LC):

-

The sample extract is injected into an HPLC or UHPLC system.

-

Separation is typically achieved on a reverse-phase column (e.g., C18).

-

A gradient elution is used, with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

-

-

Mass Spectrometric Detection (MS/MS):

-

The eluent from the LC column is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in both positive and negative ion modes.

-

A high-resolution mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) is used to acquire accurate mass data.

-

Data is often acquired in an information-dependent acquisition (IDA) mode. This involves a full scan to detect potential metabolites, followed by fragmentation (MS/MS) of the most intense ions to obtain structural information.

-

-

Data Analysis and Structure Elucidation:

-

Metabolites are identified by comparing the mass spectra of the samples with and without the test compound and by looking for expected mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -43 Da for dealkylation).

-

The fragmentation patterns in the MS/MS spectra are used to determine the site of metabolic modification on the parent molecule.

-

Metabolic Pathways of FUBICA Analogs

Based on studies of compounds like AB-FUBINACA and AMB-FUBINACA, the following metabolic pathways are expected for a "this compound" type compound. These reactions primarily occur to increase the water solubility of the compound, facilitating its excretion.

Phase I Metabolism:

-

Amide Hydrolysis: This is often a major metabolic pathway for FUBICA analogs that contain an amide linkage. Carboxylesterases (CES) are key enzymes in this transformation, converting the amide to a carboxylic acid. This pathway can be very rapid.

-

Hydroxylation: The addition of a hydroxyl group (-OH) is a common reaction catalyzed by CYP450 enzymes. Hydroxylation can occur at various positions on the molecule, including the alkyl side chain and the indole (B1671886) or indazole ring system.

-

N-Dealkylation: The removal of an alkyl group from a nitrogen atom is another possible transformation.

-

Dehydrogenation: The removal of hydrogen atoms to form a double bond can also occur.

Phase II Metabolism:

-

Glucuronidation: This is a major Phase II conjugation reaction where a glucuronic acid moiety is attached to the parent compound or its Phase I metabolites. This reaction is catalyzed by UGTs and significantly increases the water solubility of the molecule for excretion in urine. Glucuronidation can occur on hydroxyl groups (O-glucuronidation) or carboxylic acid groups (acyl glucuronidation).

Data Presentation

The following tables summarize the expected metabolites and typical experimental conditions for studying the metabolism of a FUBICA analog, based on published data for similar compounds.

Table 1: Summary of Common Metabolic Transformations for FUBICA Analogs

| Metabolic Pathway | Transformation | Key Enzymes Involved | Resulting Metabolite Type |

| Phase I | |||

| Amide Hydrolysis | R-C(=O)NH₂ → R-C(=O)OH | Carboxylesterases (CES) | Carboxylic acid metabolite |

| Hydroxylation | R-H → R-OH | CYP450 enzymes | Hydroxylated metabolite (on alkyl chain or aromatic ring) |

| N-Dealkylation | R-N(CH₃)₂ → R-NHCH₃ + CH₂O | CYP450 enzymes | N-dealkylated metabolite |

| Dehydrogenation | R-CH₂-CH₂-R' → R-CH=CH-R' | CYP450 enzymes | Unsaturated metabolite |

| Phase II | |||

| Glucuronidation | R-OH → R-O-Glucuronic Acid | UGTs | Glucuronide conjugate |

Table 2: Typical Experimental Parameters for In Vitro Metabolism Studies

| Parameter | Human Liver Microsomes (HLMs) | Human Hepatocytes |

| Test Compound Concentration | 1 - 10 µM | 10 µM |

| Enzyme Concentration | 0.5 mg/mL microsomal protein | ~1 x 10⁶ cells/mL |

| Cofactors | NADPH-regenerating system (for Phase I), UDPGA (for Phase II) | Endogenous cofactors present in the cells |

| Incubation Time | 0 - 120 minutes | 1 - 3 hours |

| Incubation Temperature | 37°C | 37°C |

| Reaction Termination | Cold acetonitrile or methanol | Cold acetonitrile or methanol |

| Analytical Method | LC-HR-MS/MS | LC-HR-MS/MS |

Mandatory Visualizations

Diagram 1: Generalized Metabolic Pathway of a FUBICA Analog

Caption: Generalized metabolic pathway for a FUBICA-type synthetic cannabinoid.

Diagram 2: Experimental Workflow for Metabolite Identification

Caption: Workflow for in vitro metabolite identification of a novel compound.

References

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mttlab.eu [mttlab.eu]

- 4. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - FR [thermofisher.com]

- 5. oyc.co.jp [oyc.co.jp]

Methodological & Application

Application Notes and Protocols for Mep-fubica Sample Preparation for Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mep-fubica (methyl (2S)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}formamido)pentanoate) is a potent synthetic cannabinoid that poses a significant challenge for detection and quantification in biological matrices. Accurate and reliable analytical methods are crucial for forensic toxicology, clinical research, and drug development. This document provides detailed application notes and protocols for the sample preparation of this compound for mass spectrometry (MS) analysis from common biological matrices, including urine and blood. The methodologies described are based on established extraction techniques for synthetic cannabinoids and are intended to serve as a comprehensive guide for researchers.

Quantitative Data Summary

The following tables summarize typical parameters and expected performance metrics for the extraction and analysis of synthetic cannabinoids like this compound. These values are illustrative and may vary based on the specific matrix, instrumentation, and laboratory conditions.

Table 1: Solid Phase Extraction (SPE) Parameters for this compound in Urine

| Parameter | Condition |

| SPE Cartridge | Polymeric Reversed-Phase (e.g., Oasis HLB) |

| Condition | 3 mL Methanol (B129727) |

| Equilibrate | 6 mL Ultrapure Water |

| Sample Loading | Urine sample mixed with acetonitrile (B52724) and water |

| Wash 1 | 3 mL 5% (v/v) Methanol in Water |

| Elution | 4 mL Methanol |

| Expected Recovery | 70-118%[1] |

| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL[1] |

Table 2: Supported Liquid Extraction (SLE) Parameters for this compound in Blood/Plasma and Urine

| Parameter | Urine | Blood/Plasma |

| Pre-treatment | Dilute 1:1 with 100 mM ammonium (B1175870) acetate (B1210297) (pH 5) | Dilute 1:1 (v/v) with HPLC grade water |

| Enzyme Hydrolysis (Urine) | β-glucuronidase (optional, for metabolite analysis) | N/A |

| SLE Cartridge/Plate | ISOLUTE® SLE+ | ISOLUTE® SLE+ |

| Elution Solvent | Ethyl Acetate | Ethyl Acetate or Hexane |

| Elution Volume | 2 x 3 mL (cartridge) or 3 x 500 µL (96-well) | 2 x 4 mL |

| Post-Extraction | Evaporate to dryness and reconstitute | Evaporate to dryness and reconstitute |

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for this compound Analysis

| Parameter | Setting |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | HP-5MS (or equivalent); 30m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 280°C |

| Transfer Line Temperature | 235°C |

| MS Source Temperature | 280°C |

| MS Quadrupole Temperature | 180°C |

| Oven Program | 170°C (1 min), ramp 8°C/min to 190°C, ramp 18°C/min to 293°C (hold 7.1 min), ramp 50°C/min to 325°C (hold 6.1 min) |

| Injection Mode | Split (1:50) |

| MS Scan Range | 50-550 amu |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) of this compound from Urine

This protocol is designed for the extraction of this compound from urine samples for LC-MS/MS analysis.

Materials:

-

Oasis HLB SPE cartridges (or equivalent)

-

Urine samples

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ultrapure water

-

Internal Standard (IS) solution (e.g., this compound-d5)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

-

Evaporator (e.g., nitrogen stream)

-

Reconstitution solution (e.g., 50:50 ACN:Water with 0.1% formic acid)

Procedure:

-

Sample Pre-treatment: To 400 µL of urine, add an appropriate amount of internal standard. Mix with 600 µL of acetonitrile and 1 mL of ultrapure water. Vortex for 30 seconds.[1]

-

Enzymatic Hydrolysis (Optional, for metabolite analysis): For the analysis of glucuronidated metabolites, add β-glucuronidase to the urine sample and incubate at 65°C for 1-2 hours before the addition of acetonitrile.[2]

-

SPE Cartridge Conditioning: Condition the Oasis HLB cartridge with 3 mL of methanol followed by 6 mL of ultrapure water. Do not allow the cartridge to dry.[1]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of 5% (v/v) methanol in water to remove interfering substances.

-

Drying: Dry the cartridge under full vacuum for 10 minutes.

-

Elution: Elute this compound and its metabolites from the cartridge with 4 mL of methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE) of this compound from Blood or Plasma

This protocol is suitable for the extraction of this compound from whole blood or plasma samples.

Materials:

-

ISOLUTE® SLE+ cartridges or 96-well plates

-

Whole blood or plasma samples

-

HPLC grade water

-

Ethyl acetate

-

Internal Standard (IS) solution (e.g., this compound-d5)

-

Vortex mixer

-

Centrifuge

-

Positive pressure or vacuum manifold

-

Evaporator

-

Reconstitution solution

Procedure:

-

Sample Pre-treatment: Dilute 1 mL of plasma or whole blood 1:1 (v/v) with HPLC grade water. Add an appropriate amount of internal standard.

-

Sample Loading: Load the pre-treated sample onto a 2 mL ISOLUTE® SLE+ cartridge. Apply a short pulse of vacuum or positive pressure to initiate flow and then allow the sample to absorb for 5 minutes.

-

Elution: Apply ethyl acetate in two aliquots of 4 mL each to the cartridge. Allow the solvent to elute under gravity. A short pulse of vacuum or positive pressure can be used to collect the final drops.

-

Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

Visualizations

Caption: Workflow for this compound sample preparation from urine and blood.

Signaling Pathways and Logical Relationships

For the analysis of this compound and its metabolites, understanding the metabolic pathway is crucial for identifying the correct analytical targets. Synthetic cannabinoids are extensively metabolized in the body, primarily through phase I (e.g., hydroxylation, carboxylation) and phase II (e.g., glucuronidation) reactions. The detection of metabolites can extend the window of detection after consumption.

Caption: Metabolic pathway of synthetic cannabinoids like this compound.

References

Application Note: Quantitative Analysis of Mep-fubica in Human Plasma by LC-MS/MS

Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Mep-fubica in human plasma. This compound is a synthetic cannabinoid, and its monitoring in biological matrices is crucial for clinical and forensic toxicology. The described protocol utilizes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method is intended for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound quantification. All experimental protocols are described in detail, and quantitative data is summarized for clarity.

Introduction

Synthetic cannabinoids represent a large and evolving class of new psychoactive substances. This compound (also known as MMB-FUBICA isomer 1) is one such compound, posing significant challenges to public health and safety. Accurate and sensitive analytical methods are essential for its detection and quantification in biological samples to understand its pharmacokinetics and toxicological profile. LC-MS/MS has become the preferred technique for analyzing drugs of abuse and their metabolites due to its high sensitivity and selectivity with minimal sample preparation.[1] This application note presents a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma.

Experimental

Materials and Reagents

-

This compound reference standard

-

This compound-d5 (or other suitable stable isotope-labeled internal standard)

-

LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Human plasma (drug-free)

Standard Solutions

Stock solutions of this compound and the internal standard (IS) were prepared in methanol. Working solutions were then prepared by diluting the stock solutions with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking the working solutions into blank human plasma.

Sample Preparation

A simple protein precipitation method was employed for plasma sample preparation:

-

To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm)[2] |

| Mobile Phase A | 5 mM ammonium formate with 0.1% formic acid in water[2] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |

| Flow Rate | 0.4 mL/min[2] |

| Gradient | Start at 50% B, linear gradient to 90% B over 3.5 min, hold for 0.25 min, then return to initial conditions and re-equilibrate for 0.75 min.[2] |

| Total Run Time | 5 minutes[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Multiple Reaction Monitoring (MRM) Transitions | To be determined empirically for this compound and its deuterated internal standard. A starting point would be to use the protonated molecule [M+H]+ as the precursor ion and select the most abundant and stable product ions after collision-induced dissociation. |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

| Ion Source Temperature | 550°C |

Method Validation

The method was validated according to established guidelines for bioanalytical method validation.

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (% Bias) | Within ±15% of the nominal concentration |

| Precision (% CV) | ≤15% |

| Recovery | > 85% |

| Matrix Effect | Minimal ion suppression or enhancement observed |

| Stability | Stable under various storage and handling conditions |

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity, selectivity, and reproducibility for the quantification of this compound in human plasma. The simple protein precipitation sample preparation was efficient and resulted in good recovery. The chromatographic conditions provided a short run time of 5 minutes per sample, allowing for high-throughput analysis. The method was successfully validated over a linear range suitable for clinical and forensic applications.

Protocol Workflow

Caption: Experimental workflow for this compound quantification in plasma.

Signaling Pathway (Illustrative)

While this compound's specific signaling pathway is a subject of ongoing research, synthetic cannabinoids generally act as agonists at the cannabinoid receptors CB1 and CB2. The following diagram illustrates this general mechanism.

References

Application Notes and Protocols for the Administration of Mep-fubica in Rodent Studies

Disclaimer: Mep-fubica, also known as MMB-FUBICA isomer 1, is a synthetic cannabinoid for which the physiological and toxicological properties are not yet known.[1][2] The following protocols are general guidelines for the administration and evaluation of novel synthetic cannabinoids in rodent models and are based on methodologies used for structurally similar compounds. Researchers must conduct dose-finding studies and adhere to all institutional and national guidelines for animal welfare.

Introduction and Application Notes

This compound (methyl 2-(1-(4-fluorobenzyl)-1H-indole-3-carboxamido)pentanoate) is a synthetic cannabinoid classified as an analytical reference standard.[1][2][3] As a novel psychoactive substance, its in vivo effects, pharmacokinetic profile, and specific signaling pathways have not been extensively characterized. Preclinical research in rodent models is a critical first step in understanding its pharmacological and toxicological profile.

These application notes provide a framework for researchers to design and execute initial in vivo studies with this compound. The protocols outlined below cover preliminary dose-finding, common routes of administration, and a general approach to assessing cannabinoid-like effects. Given the potency of many synthetic cannabinoids, a cautious and systematic approach to dose selection is imperative to ensure animal welfare and data integrity.

Experimental Protocols

Animal Models

-

Species: Mice (e.g., C57BL/6, Swiss-Webster) or rats (e.g., Sprague-Dawley, Wistar) are commonly used.

-

Health Status: Animals should be healthy, acclimatized to the facility, and free of pathogens.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food restriction for certain behavioral assays).

Compound Preparation

The vehicle for administration will depend on the solubility of this compound. Common vehicles for synthetic cannabinoids include:

-

A mixture of ethanol, Kolliphor EL (or Tween 80), and saline. A common ratio is 5% ethanol, 5% Kolliphor EL, and 90% saline.

-

Dimethyl sulfoxide (B87167) (DMSO).

Protocol for Vehicle Preparation (Example with Kolliphor EL):

-

Dissolve the required amount of this compound in 100% ethanol.

-

Add Kolliphor EL to the solution and vortex thoroughly.

-

Add saline dropwise while vortexing to prevent precipitation.

-

The final solution should be clear. If precipitation occurs, adjustments to the vehicle composition may be necessary.

Routes of Administration

The choice of administration route will influence the onset, duration, and intensity of the compound's effects.

| Route of Administration | Species | Recommended Volume | Needle Gauge | Notes |

| Intraperitoneal (i.p.) | Mouse | < 10 ml/kg | 25-27g | Rapid absorption. Injection should be in the lower right abdominal quadrant to avoid organs. |

| Rat | < 10 ml/kg | 23-25g | Rapid absorption. Injection should be in the lower right abdominal quadrant to avoid organs. | |

| Subcutaneous (s.c.) | Mouse | < 10 ml/kg | 25-27g | Slower absorption compared to i.p. Injection is typically given in the scruff of the neck. |

| Rat | < 5 ml/kg | 23-25g | Slower absorption compared to i.p. Injection is typically given in the scruff of the neck. | |

| Oral (p.o.) | Mouse | < 10 ml/kg | 20-22g gavage needle | Requires skilled handling to avoid injury. Mimics human oral consumption. |

| Rat | < 10 ml/kg | 18-20g gavage needle | Requires skilled handling to avoid injury. Mimics human oral consumption. | |

| Intravenous (i.v.) | Mouse | < 5 ml/kg | 27-30g | Immediate systemic circulation. Typically administered via the tail vein. |

| Rat | < 5 ml/kg | 25-27g | Immediate systemic circulation. Typically administered via the tail vein. |

Dose-Finding and Cannabinoid-Like Effects (Tetrad Assay)

A common method to assess the cannabimimetic effects of a novel compound is the "tetrad" assay, which measures four key physiological and behavioral responses: hypothermia, analgesia, catalepsy, and hypolocomotion.

Experimental Workflow:

-

Habituation: Acclimate animals to the testing environment and procedures (e.g., handling, temperature measurement) for several days before the experiment.

-

Baseline Measurements: On the day of the experiment, record baseline measurements for all parameters before drug administration.

-

Administration: Administer this compound or vehicle via the chosen route. Start with very low doses (e.g., 0.01 mg/kg) and escalate cautiously.

-

Post-Administration Testing: At set time points after administration (e.g., 15, 30, 60, 120 minutes), repeat the measurements.

Data Presentation:

| Dose (mg/kg) | Body Temperature (°C) | Nociceptive Response (Latency in sec) | Catalepsy (Time on bar in sec) | Locomotor Activity (Beam breaks) |

| Vehicle | ||||

| 0.01 | ||||

| 0.1 | ||||

| 1.0 |

Pharmacokinetic (PK) Study

A preliminary PK study can provide information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Experimental Workflow:

-

Administration: Administer a single dose of this compound to a cohort of rodents.

-

Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes, and 24 hours).

-

Plasma Preparation: Process blood samples to isolate plasma.

-

Bioanalysis: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound and its potential metabolites in the plasma.

-

Data Analysis: Calculate key PK parameters.

Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum plasma concentration. |

| Tmax | Time to reach Cmax. |

| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |

| t1/2 | Half-life of the drug in plasma. |

| CL | Clearance, the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |

Visualization

Experimental Workflow for Tetrad Assay

References

Application Notes and Protocols for Mep-fubica in CB1 Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mep-fubica is a synthetic cannabinoid that is structurally analogous to other potent indazole-based agonists of the cannabinoid type 1 (CB1) receptor. Due to its high affinity and efficacy at the CB1 receptor, this compound can serve as a valuable research tool for investigating the endocannabinoid system, characterizing the pharmacological and physiological roles of the CB1 receptor, and screening for novel CB1 receptor modulators. These application notes provide detailed protocols for utilizing this compound in fundamental in vitro assays to assess its binding affinity and functional activity at the CB1 receptor.

The CB1 receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in various physiological processes, including pain perception, appetite regulation, mood, and memory. Upon activation by an agonist like this compound, the CB1 receptor primarily couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of downstream signaling cascades such as the mitogen-activated protein kinase (MAPK) pathway.

These protocols are designed to guide researchers in pharmacology, medicinal chemistry, and drug development in characterizing the interaction of this compound and other compounds with the CB1 receptor.

Data Presentation

The following tables summarize representative quantitative data for synthetic cannabinoids structurally related to this compound, which can be used as a reference for expected outcomes when studying this compound.

Table 1: CB1 Receptor Binding Affinity of this compound Analogs

| Compound | Radioligand | Receptor Source | Kᵢ (nM) | Reference |

| AMB-FUBINACA | Not Specified | Not Specified | 10.04 | [1] |

| AB-FUBINACA | Not Specified | Not Specified | 0.9 | [2] |

Table 2: CB1 Receptor Functional Activity of this compound Analogs

| Compound | Assay Type | Cell Line | EC₅₀ (nM) | Reference |

| AMB-FUBINACA | Not Specified | Not Specified | 0.5433 | [1] |

| AB-FUBINACA | Not Specified | Not Specified | 1.8 | [2] |

| AB-FUBICA | GIRK activation | Not Specified | 21 | [3] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Simplified CB1 Receptor Signaling Pathway.

Figure 2: Workflow for Radioligand Competition Binding Assay.

Figure 3: Workflow for [³⁵S]GTPγS Binding Assay.

Experimental Protocols

Protocol 1: CB1 Receptor Radioligand Competition Binding Assay

This protocol determines the binding affinity (Kᵢ) of this compound for the CB1 receptor by measuring its ability to compete with a known radiolabeled CB1 ligand.

Materials:

-

CB1 Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human CB1 receptor, or rodent brain tissue homogenates.

-

Radioligand: [³H]CP55,940 (a high-affinity CB1 agonist).

-

Non-labeled Ligand: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4 (ice-cold).

-

Unlabeled Competitor for Non-Specific Binding (NSB): WIN 55,212-2 or CP55,940 at a high concentration (e.g., 10 µM).

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Filtration apparatus.

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Methodology:

-

Membrane Preparation:

-

Thaw frozen cell membranes or prepare fresh tissue homogenates on ice.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Dilute the membranes in assay buffer to a final concentration of 5-20 µg of protein per well.

-

-

Assay Setup:

-

In a 96-well plate, set up the following reactions in triplicate (final volume of 200 µL):

-

Total Binding: 50 µL assay buffer, 50 µL [³H]CP55,940 (at a final concentration near its Kₑ, e.g., 0.5 nM), 100 µL membrane suspension.

-

Non-Specific Binding (NSB): 50 µL unlabeled competitor (10 µM final concentration), 50 µL [³H]CP55,940, 100 µL membrane suspension.

-

Competition Binding: 50 µL this compound (at various concentrations, e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]CP55,940, 100 µL membrane suspension.

-

-

-

Incubation:

-

Incubate the plate at 30°C for 90 minutes with gentle agitation.

-

-

Filtration:

-

Pre-soak the glass fiber filters in wash buffer.

-

Terminate the reaction by rapid filtration of the plate contents through the filters using a cell harvester.

-